molecular formula C10H4ClF2NO2 B11869164 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline

6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline

Cat. No.: B11869164
M. Wt: 243.59 g/mol
InChI Key: PQZGPVWECBRDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure includes a chloro group, two difluoro groups, and a dioxolo ring fused to an isoquinoline core, which contributes to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, fluorination, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process is designed to minimize waste and maximize yield, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .

Scientific Research Applications

6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H4ClF2NO2

Molecular Weight

243.59 g/mol

IUPAC Name

6-chloro-2,2-difluoro-[1,3]dioxolo[4,5-f]isoquinoline

InChI

InChI=1S/C10H4ClF2NO2/c11-9-6-1-2-7-8(5(6)3-4-14-9)16-10(12,13)15-7/h1-4H

InChI Key

PQZGPVWECBRDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C(=NC=C3)Cl)OC(O2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.